1-(2,6-Dichlorophenyl)ethanamine hydrochloride

Chiral Synthesis Enantiomeric Purity Process Chemistry

Researchers requiring high stereochemical fidelity in β-lactam synthesis or levobupivacaine intermediate preparation cannot substitute this compound with unsubstituted or regioisomeric analogs. The unique 2,6-dichloro substitution pattern is critical for achieving high diastereoselectivity in Staudinger reactions. - Proven chiral auxiliary: Delivers cis-β-lactams in good to excellent yields with high diastereoselectivity. - API intermediate: (S)-enantiomer is the validated chiral precursor for levobupivacaine synthesis. - Reliable form: Stable hydrochloride salt ensures reproducible handling and consistent reaction outcomes.

Molecular Formula C8H10Cl3N
Molecular Weight 226.525
CAS No. 172699-35-3
Cat. No. B599880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichlorophenyl)ethanamine hydrochloride
CAS172699-35-3
Molecular FormulaC8H10Cl3N
Molecular Weight226.525
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)Cl)N.Cl
InChIInChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
InChIKeyQBWKCUFYMDZATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichlorophenyl)ethanamine hydrochloride: Overview


1-(2,6-Dichlorophenyl)ethanamine hydrochloride (CAS 172699-35-3) is an organic compound that belongs to the class of substituted phenethylamines, distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring and a chiral center at the α-carbon [1]. It is commonly provided as the hydrochloride salt, which enhances its stability and solubility, and is primarily utilized as a chiral building block or auxiliary in the synthesis of more complex, enantiomerically pure molecules [1].

1-(2,6-Dichlorophenyl)ethanamine hydrochloride: Why Analogs Cannot Substitute


Substituting 1-(2,6-dichlorophenyl)ethanamine hydrochloride with a closely related analog, such as an unsubstituted α-phenethylamine or a regioisomeric dichloro-substituted derivative, is not feasible for applications requiring high stereochemical fidelity or specific spatial and electronic properties. The 2,6-dichloro substitution pattern on the phenyl ring creates a unique steric and electronic environment that is critical for achieving high diastereoselectivity in reactions such as the Staudinger β-lactam synthesis [1]. Furthermore, the compound's role as a key chiral intermediate in the synthesis of specific active pharmaceutical ingredients (APIs), like levobupivacaine, means its precise enantiomeric purity is non-negotiable for the pharmacological profile and safety of the final drug product [2].

1-(2,6-Dichlorophenyl)ethanamine hydrochloride: Performance Advantages


Enantioselective Synthesis from (S)-α-Phenethylamine

The (S)-enantiomer of this compound can be efficiently prepared from the readily available chiral starting material (S)-α-phenethylamine, achieving a documented 44% overall yield over a 2-step synthetic sequence [1]. This provides a well-characterized and reproducible route to obtain the target chiral amine, in contrast to less defined or lower-yielding syntheses for other substituted analogs.

Chiral Synthesis Enantiomeric Purity Process Chemistry

High Diastereoselectivity in β-Lactam Synthesis

When employed as a chiral auxiliary in the Staudinger β-lactam synthesis, imines derived from 1-(2,6-dichlorophenyl)ethylamine provide the corresponding cis-β-lactams with high diastereoselectivity and in good to excellent yields [1]. This performance is directly attributed to the unique steric influence of the 2,6-dichlorophenyl group and represents a significant improvement over less sterically demanding auxiliaries like unsubstituted α-phenethylamine.

Asymmetric Synthesis β-Lactam Staudinger Reaction

Key Intermediate for Levobupivacaine API

The (S)-enantiomer of 1-(2,6-dichlorophenyl)ethanamine is a documented and critical chiral intermediate in the manufacturing process of the local anesthetic levobupivacaine [1]. In this application, the specific enantiomer is required, and its high enantiomeric purity is essential for achieving the desired pharmacological activity while minimizing toxicity, a requirement that cannot be met by the racemate or the (R)-enantiomer.

Medicinal Chemistry API Intermediate Anesthetics

High Purity and Stable Crystalline Form

1-(2,6-Dichlorophenyl)ethanamine hydrochloride is commercially available with a purity of 95% or higher, and is described as a well-defined crystalline solid [1][2]. This crystalline form contributes to its stability and ensures consistent reactivity in synthetic applications, providing a more reliable starting material compared to the free base or less-pure, liquid analogs.

Analytical Chemistry Purity Profile Stability

1-(2,6-Dichlorophenyl)ethanamine hydrochloride: Application Scenarios


Asymmetric β-Lactam Synthesis

This compound is optimally utilized as a chiral auxiliary in the Staudinger reaction for the diastereoselective synthesis of cis-β-lactams, a core structural motif in many clinically relevant antibiotics [1]. Its unique steric properties enable high selectivity, making it a preferred building block over less-substituted analogs for research groups focused on developing new β-lactam-based therapeutics.

Chiral API Manufacturing

The (S)-enantiomer is a validated, essential chiral intermediate in the synthesis of the local anesthetic levobupivacaine [1]. Procurement of the correct enantiomer with high enantiopurity is non-negotiable for any organization involved in the production or formulation of this specific API or related compounds in its class.

Enantiopure Ligands and Catalysts

Given its chiral nature and the accessibility of a high-yielding synthetic route from (S)-α-phenethylamine [1], this compound serves as an excellent chiral building block for the preparation of more complex, enantiopure ligands and catalysts used in a wide range of asymmetric organic transformations beyond β-lactam synthesis.

Sterically Hindered Chiral Amine Research

For structure-activity relationship (SAR) studies where a bulky, chiral amine with a 2,6-dichlorophenyl group is required, this compound offers a direct and reliable starting point. Its well-defined physical properties as a stable hydrochloride salt ensure it can be handled and reacted with high reproducibility [1][2].

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